molecular formula C10H20O2Si B1592288 Silanediol, dicyclopentyl- CAS No. 211495-85-1

Silanediol, dicyclopentyl-

Cat. No.: B1592288
CAS No.: 211495-85-1
M. Wt: 200.35 g/mol
InChI Key: KKCJXDUBNUSNTR-UHFFFAOYSA-N
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Description

Silanediol, dicyclopentyl- is an organosilicon compound with the molecular formula C10H20O2Si. It is characterized by the presence of two hydroxyl groups attached to a silicon atom, which is also bonded to two cyclopentyl groups.

Mechanism of Action

Target of Action

Silanediol, dicyclopentyl- is primarily known for its role as a hydrogen bond donor catalyst . It is used in various chemical reactions due to its impressive hydrogen-bonding abilities . The primary targets of Silanediol, dicyclopentyl- are the reactants in these chemical reactions that can benefit from the hydrogen-bonding capabilities of the compound .

Mode of Action

Silanediol, dicyclopentyl- interacts with its targets through hydrogen-bonding interactions . This interaction can directly activate an ionic substrate, leading to changes in the substrate’s reactivity . The hydrogen-bonding and anion-binding abilities of silanediols like Silanediol, dicyclopentyl- have significant value in enantioselective catalysis .

Biochemical Pathways

It is known that silanediols can offer reactivity patterns that are inaccessible with other types of catalysts . For instance, they are distinct in their ability to control the stereochemical outcome of certain reactions . The affected pathways and their downstream effects would depend on the specific chemical reactions in which Silanediol, dicyclopentyl- is used.

Result of Action

The molecular and cellular effects of Silanediol, dicyclopentyl-'s action would depend on the specific chemical reactions in which it is used. In general, the compound’s hydrogen-bonding capabilities can lead to changes in the reactivity of the substrates it interacts with . This can result in the formation of new compounds or the modification of existing ones .

Action Environment

The action, efficacy, and stability of Silanediol, dicyclopentyl- can be influenced by various environmental factors. These may include the pH of the environment, the presence of other reactants or catalysts, and the temperature and pressure conditions of the reaction

Biochemical Analysis

Biochemical Properties

Silanediol, dicyclopentyl- has been found to have protease inhibitor properties . Proteases are enzymes that break down proteins and peptides, and inhibitors can regulate these enzymes. This suggests that Silanediol, dicyclopentyl- may interact with various enzymes and proteins in biochemical reactions .

Molecular Mechanism

Silanediols have been shown to act as transition state analog inhibitors of protease enzymes . This suggests that Silanediol, dicyclopentyl- may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: Silanediol, dicyclopentyl- can be synthesized through the hydrolysis of dichlorosilanes. One common method involves the reaction of dicyclopentyldichlorosilane with water or hydroxide ions under controlled conditions. The reaction typically proceeds as follows:

(C5H9)2SiCl2+2H2O(C5H9)2Si(OH)2+2HCl\text{(C}_5\text{H}_9\text{)}_2\text{SiCl}_2 + 2\text{H}_2\text{O} \rightarrow \text{(C}_5\text{H}_9\text{)}_2\text{Si(OH)}_2 + 2\text{HCl} (C5​H9​)2​SiCl2​+2H2​O→(C5​H9​)2​Si(OH)2​+2HCl

The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dichloromethane to facilitate the process .

Industrial Production Methods: In an industrial setting, the production of silanediol, dicyclopentyl- may involve large-scale hydrolysis of dicyclopentyldichlorosilane using automated reactors. The process is optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as distillation and recrystallization is common to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: Silanediol, dicyclopentyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form silanones.

    Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with suitable reagents.

    Condensation: Silanediols can undergo condensation reactions to form polysiloxanes.

Common Reagents and Conditions:

Major Products:

    Oxidation: Silanones.

    Substitution: Alkyl or acyl silanediols.

    Condensation: Polysiloxanes.

Scientific Research Applications

Silanediol, dicyclopentyl- has several applications in scientific research:

Comparison with Similar Compounds

    Chlorosilanol: Similar to silanediol but with a chlorine atom instead of a hydroxyl group.

    Diphenylsilanediol: Contains phenyl groups instead of cyclopentyl groups.

Comparison:

Properties

IUPAC Name

dicyclopentyl(dihydroxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2Si/c11-13(12,9-5-1-2-6-9)10-7-3-4-8-10/h9-12H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKCJXDUBNUSNTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)[Si](C2CCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50601167
Record name Dicyclopentylsilanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50601167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211495-85-1
Record name Dicyclopentylsilanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50601167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dicyclopentylsilanediol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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